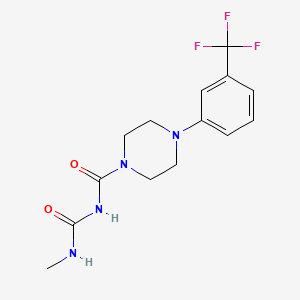
Talwin Nx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Talwin Nx is a pharmaceutical compound that combines pentazocine hydrochloride and naloxone hydrochloride. It is primarily used as an analgesic for the treatment of moderate to severe pain. Pentazocine is a member of the benzazocine series, while naloxone is an opioid antagonist. The combination of these two compounds helps to mitigate the potential for abuse by preventing the euphoric effects of opioids when misused .
Synthetic Routes and Reaction Conditions:
Pentazocine Hydrochloride: The synthesis of pentazocine involves the cyclization of a suitable precursor to form the benzazocine ring system. This is followed by the introduction of the necessary functional groups to achieve the final structure. The reaction conditions typically involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Naloxone Hydrochloride: Naloxone is synthesized through a series of steps starting from thebaine, an opiate alkaloid. The process involves oxidation, reduction, and substitution reactions to introduce the necessary functional groups. The final product is obtained through crystallization and purification steps.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of both pentazocine and naloxone, followed by their combination in specific ratios. The process includes stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Oxidation: Pentazocine can undergo oxidation reactions, particularly at the terminal methyl groups, leading to the formation of various oxidation products.
Reduction: Naloxone can be reduced to its corresponding alcohol derivatives under specific conditions.
Substitution: Both pentazocine and naloxone can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Applications De Recherche Scientifique
Talwin Nx has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of opioid receptor interactions and the development of new analgesics.
Biology: Researchers use this compound to study the effects of opioid receptor agonists and antagonists on cellular and molecular processes.
Medicine: this compound is used in clinical trials to evaluate its efficacy and safety in pain management. It is also studied for its potential use in treating opioid addiction.
Industry: The compound is used in the pharmaceutical industry for the development of new pain management therapies and formulations
Mécanisme D'action
Talwin Nx exerts its effects through the following mechanisms:
Pentazocine: Acts as an agonist at kappa and sigma opioid receptors, providing analgesic effects. It also has weak antagonist activity at the mu opioid receptor, which helps to reduce the risk of respiratory depression and other side effects associated with opioids.
Naloxone: Acts as a pure antagonist at opioid receptors, particularly the mu receptor. .
Comparaison Avec Des Composés Similaires
Tramadol: An opioid analgesic used for moderate to severe pain. Unlike Talwin Nx, tramadol does not contain an opioid antagonist, making it more prone to abuse.
Gabapentin: An anticonvulsant with pain-relieving properties. It is used for nerve pain but does not interact with opioid receptors.
Hydrocodone: A potent opioid analgesic with a high potential for abuse. .
Uniqueness of this compound:
- The combination of pentazocine and naloxone in this compound provides effective pain relief while minimizing the risk of abuse. This makes it a unique and valuable option for pain management compared to other opioid analgesics .
Propriétés
Numéro CAS |
92522-87-7 |
|---|---|
Formule moléculaire |
C38H48N2O5 |
Poids moléculaire |
612.8 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H21NO4.C19H27NO/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h2-4,14,17,21,23H,1,5-10H2;5-7,12,14,18,21H,8-11H2,1-4H3/t14-,17+,18+,19-;14-,18+,19+/m11/s1 |
Clé InChI |
SRIMMBWWILHQEE-MYJOKOOISA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)


